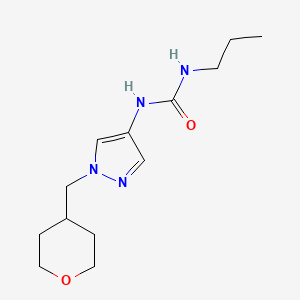
3-ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid” is an organic compound that belongs to the class of pyrazoles . Pyrazoles are a class of compounds that have a 5-membered ring structure made up of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for a similar compound, “ethyl 1-methyl-3-ethyl-4-bromine-1H-pyrazole-5-carboxylate”, has been reported .Molecular Structure Analysis
The molecular formula of “this compound” is C7H9IN2O2 . It is characterized by a 5-membered ring structure made up of three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 377.2±42.0 °C, a predicted density of 1.96±0.1 g/cm3, and a predicted pKa of 1.84±0.38 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Diversity
Research has shown that pyrazole carboxylic acids can be used to synthesize various coordination polymers with metals like Zn(II) and Cd(II). These polymers exhibit structural diversity, including chiral and achiral coordination polymers with unique hydrogen-bonded networks and helical chains. Such structures are valuable in materials science and could be applied in areas like luminescence and thermal properties studies (Cheng et al., 2017).
Novel Synthesis Methods
Pyrazole-5-amine derivatives, similar to 3-ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid, have been used in new synthesis methods for creating pyrazolo[3,4-b]pyridine products. This efficient synthesis method could be significant for developing new N-fused heterocycle products in various fields, including pharmaceuticals and material science (Ghaedi et al., 2015).
Chemical Synthesis and Theoretical Investigations
Compounds like ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates have been used in palladium-catalyzed cross-coupling reactions to synthesize various condensed pyrazoles. These reactions are essential for developing specific molecules used in chemical research and drug development (Arbačiauskienė et al., 2011).
Coordination Complexes and Corrosion Inhibition
Pyrazole derivatives, including structures similar to this compound, have been studied for their potential as corrosion inhibitors. These compounds can significantly reduce the corrosion rate in materials like steel, making them useful in industrial applications, particularly in environments involving hydrochloric acid (Herrag et al., 2007).
Zukünftige Richtungen
The future directions for “3-ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Wirkmechanismus
Target of Action
A structurally similar compound, 3-methylpyrazole-5-carboxylic acid, is known to be a potent and selective d-amino acid oxidase (dao) inhibitor . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, with the simultaneous release of ammonia and hydrogen peroxide.
Mode of Action
Based on the action of similar compounds, it may interact with its target enzyme, potentially dao, and inhibit its activity . This inhibition could lead to a decrease in the oxidation of D-amino acids, thereby affecting the levels of keto acids, ammonia, and hydrogen peroxide in the cell.
Result of Action
The molecular and cellular effects of 3-ethyl-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid’s action would depend on its specific targets and mode of action. If it acts as a DAO inhibitor, it could potentially protect cells from oxidative stress induced by D-serine .
Eigenschaften
IUPAC Name |
5-ethyl-4-iodo-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-3-4-5(8)6(7(11)12)10(2)9-4/h3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVQZKXUARFTBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1I)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-butyl-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2892820.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2892821.png)



![3-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2892830.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2892834.png)
